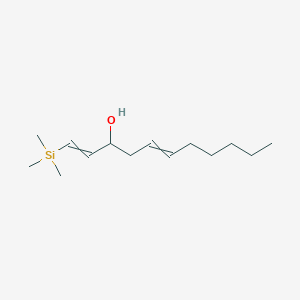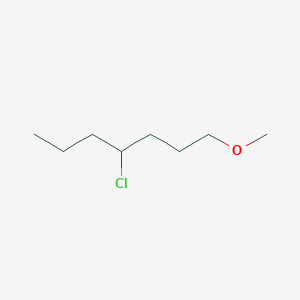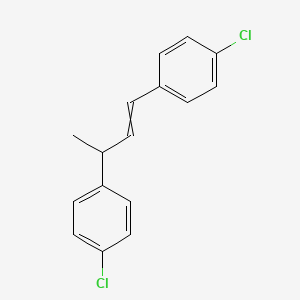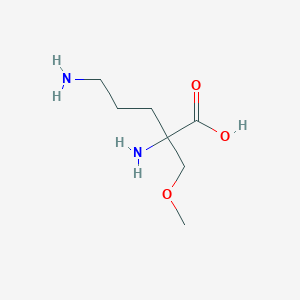
3-(4-Chloro-5-methoxy-3-methylpent-2-en-1-yl)-2,2-dimethyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-5-methoxy-3-methylpent-2-en-1-yl)-2,2-dimethyloxirane is an organic compound characterized by its unique structure, which includes a chloro, methoxy, and methyl group attached to a pentenyl chain, and a dimethyloxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-5-methoxy-3-methylpent-2-en-1-yl)-2,2-dimethyloxirane typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a chlorinated and methoxylated pentenyl compound.
Formation of the Oxirane Ring: The key step involves the formation of the oxirane ring. This can be achieved through an epoxidation reaction using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the synthetic route to produce the compound in larger quantities.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize by-products.
Automated Purification: Utilizing automated purification systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-5-methoxy-3-methylpent-2-en-1-yl)-2,2-dimethyloxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into corresponding alkanes or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Alcohols, ketones.
Reduction Products: Alkanes, alcohols.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
3-(4-Chloro-5-methoxy-3-methylpent-2-en-1-yl)-2,2-dimethyloxirane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: The compound is studied for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-5-methoxy-3-methylpent-2-en-1-yl)-2,2-dimethyloxirane involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may modulate specific biochemical pathways, resulting in physiological effects such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloro-5-methoxy-3-methylpent-2-en-1-yl)-2,2-dimethylcyclopropane: Similar structure but with a cyclopropane ring instead of an oxirane ring.
3-(4-Chloro-5-methoxy-3-methylpent-2-en-1-yl)-2,2-dimethylfuran: Similar structure but with a furan ring instead of an oxirane ring.
Uniqueness
Structural Features: The presence of the oxirane ring in 3-(4-Chloro-5-methoxy-3-methylpent-2-en-1-yl)-2,2-dimethyloxirane imparts unique reactivity and properties compared to similar compounds with different ring structures.
Reactivity: The oxirane ring is highly reactive, making the compound useful in various chemical transformations and applications.
Properties
CAS No. |
113003-24-0 |
|---|---|
Molecular Formula |
C11H19ClO2 |
Molecular Weight |
218.72 g/mol |
IUPAC Name |
3-(4-chloro-5-methoxy-3-methylpent-2-enyl)-2,2-dimethyloxirane |
InChI |
InChI=1S/C11H19ClO2/c1-8(9(12)7-13-4)5-6-10-11(2,3)14-10/h5,9-10H,6-7H2,1-4H3 |
InChI Key |
QXHUSCOFTWFDRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1C(O1)(C)C)C(COC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide](/img/structure/B14312388.png)
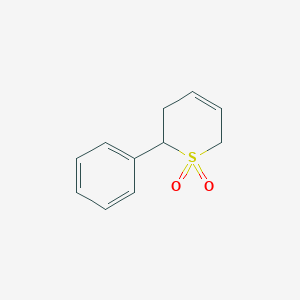
![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]-](/img/structure/B14312426.png)

![6-{[(4-Fluorophenyl)methyl]sulfanyl}-3,5-bis(methylsulfanyl)-1,2,4-triazine](/img/structure/B14312432.png)
![3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14312438.png)

